molecular formula C5H12N2OS B6231252 imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone CAS No. 2680904-44-1

imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone

Cat. No. B6231252
CAS RN: 2680904-44-1
M. Wt: 148.2
InChI Key:
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Description

The compound “imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been used to create bioactive molecules with target selectivity .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the pyrrolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The structure of the molecule can be influenced by steric factors, which can also affect its biological activity .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and diverse, given the reactivity of the pyrrolidine ring . The pyrrolidine ring can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Future Directions

The future directions for the study of “imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone” could involve further exploration of its biological activity and potential applications in medicinal chemistry. The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves the reaction of pyrrolidine with methyl isothiocyanate followed by reduction with sodium borohydride to form the intermediate, imino(methyl)(pyrrolidin-3-yl)-lambda6-thione. This intermediate is then oxidized with hydrogen peroxide to yield the final product, imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone.", "Starting Materials": [ "Pyrrolidine", "Methyl isothiocyanate", "Sodium borohydride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with methyl isothiocyanate in the presence of a suitable solvent and base to form imino(methyl)(pyrrolidin-3-yl)-lambda6-thione.", "Step 2: The intermediate is then reduced with sodium borohydride to yield imino(methyl)(pyrrolidin-3-yl)-lambda6-thiol.", "Step 3: The thiol intermediate is then oxidized with hydrogen peroxide to form the final product, imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone." ] }

CAS RN

2680904-44-1

Molecular Formula

C5H12N2OS

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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